POLYESTER

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Polyester is a synthetic fabric that’s usually derived from petroleum . It is one of the world’s most popular textiles, used in thousands of different consumer and industrial applications . Chemically, polyester is a polymer primarily composed of compounds within the ester functional group . The most common type of polyester is polyethylene terephthalate (PET) .

Synthesis Analysis

Polyesters are typically produced by a polycondensation reaction . Poly (butylene adipate-co-terephthalate) is a well-known aliphatic-aromatic biodegradable random co-polyester that can be synthesized by a polycondensation reaction in the melt stage . The synthesis process is complicated as it requires a high esterification temperature and a vacuum to achieve a suitable molecular weight for different grade industrial applications .

Molecular Structure Analysis

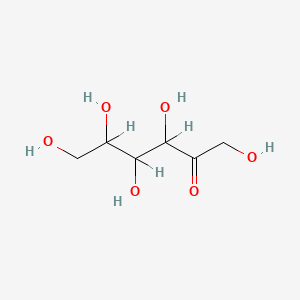

A polyester is made by a reaction involving an acid with two -COOH groups, and an alcohol with two -OH groups . The acid is benzene-1,4-dicarboxylic acid (old name: terephthalic acid) and the alcohol is ethane-1,2-diol (old name: ethylene glycol) . The individual units are held together by ester linkages .

Chemical Reactions Analysis

In the formation of polyesters, when the monomers join together a small molecule gets lost . This is different from addition polymerization which produces polymers like poly (ethene) - in that case, nothing is lost when the monomers join together .

Physical And Chemical Properties Analysis

Polyester has good elasticity, shape retention, wrinkle resistance, excellent wash and wear performance, as well as durability . It is strong and durable with shape retention compared to other fibers that may flatten with extended use . The tenacity of polyester fiber is 5–7 g/den, elongation at break is 15 – 30%, and its elastic modulus is 90 . Polyester fiber moisture regain is 0.40% .

作用機序

Safety and Hazards

Polyester production is energy intensive and emits harmful pollutants into the air . It can take up to 200 years for polyester to biodegrade . The chemicals used in its production can harm our health and the environment . Polyester is often also treated with chemicals to make it fire-resistant or easy to iron . It also doesn’t allow your skin to breathe .

将来の方向性

The future directions for the research and development of polyester-based materials include the development of high-performance materials by copolymerization with bibenzoic acid (BB), which has a rigid structure, and the development of liquid-crystal polyesters (LCPs) with superior thermal resistance and excellent flowability using PET units . Another trend is the increasing role of futures markets in pricing, with futures pricing increasingly swaying and determining physical, spot price trends in the polyester chain .

特性

CAS番号 |

113669-97-9 |

|---|---|

製品名 |

POLYESTER |

分子式 |

C6H11ClO3 |

分子量 |

0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。